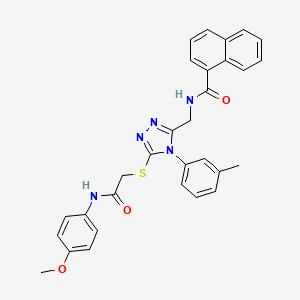

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N5O3S/c1-20-7-5-10-23(17-20)35-27(18-31-29(37)26-12-6-9-21-8-3-4-11-25(21)26)33-34-30(35)39-19-28(36)32-22-13-15-24(38-2)16-14-22/h3-17H,18-19H2,1-2H3,(H,31,37)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFMNJCBRBEKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Triazole Ring : Known for its diverse biological activities.

- Methoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Naphthamide Moiety : Contributes to the overall stability and reactivity of the compound.

The molecular formula is , with a molecular weight of approximately 485.6 g/mol. This complexity suggests multiple interaction pathways with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate thiosemicarbazide derivatives.

- Introduction of the Methoxyphenyl Group : Nucleophilic substitution reactions are employed to attach the methoxyphenyl moiety.

- Final Coupling with Naphthamide : The final step involves coupling the triazole derivative with naphthamide under controlled conditions.

Anticancer Properties

This compound exhibits significant anticancer activity. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve:

- Inhibition of Cell Cycle Progression : By interfering with key regulatory enzymes.

- Induction of Apoptosis : Through activation of apoptotic pathways involving proteins such as Bcl-2 and caspases.

Antifungal Activity

The compound has also demonstrated potent antifungal properties against various strains. The presence of the triazole ring is particularly noteworthy as triazoles are widely recognized for their antifungal activity. Mechanisms include:

- Inhibition of Ergosterol Synthesis : Essential for fungal cell membrane integrity.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF7), with an IC50 value of 0.5 µM. |

| Study 2 | Showed effective antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. |

| Study 3 | Explored the compound's mechanism through molecular docking studies, revealing strong binding affinities to key targets involved in apoptosis regulation. |

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how are intermediate steps validated?

Answer:

The synthesis typically involves multi-step reactions, including cyclization of 1,2,4-triazole cores, thioether bond formation via nucleophilic substitution, and amide coupling. For example:

- Step 1: Cyclocondensation of thiosemicarbazides with carboxylic acids to form the triazole ring .

- Step 2: Thioether linkage using 2-chloroacetamide derivatives under basic conditions (e.g., KOH/ethanol) .

- Step 3: Amidation of the methylene group with 1-naphthoic acid derivatives using coupling agents like DCC/DMAP .

Validation: - TLC monitors reaction progress (Rf values compared to standards) .

- NMR spectroscopy confirms structural integrity (e.g., δ 7.8–8.2 ppm for naphthamide protons, δ 4.2–4.5 ppm for methylene bridges) .

- Mass spectrometry verifies molecular ion peaks (e.g., [M+H]+ at m/z ~580–600) .

Basic: How are functional groups in this compound characterized spectroscopically?

Answer:

- Amide bonds: IR peaks at ~1650–1680 cm⁻¹ (C=O stretch) and NMR signals for NH protons (δ 10.2–10.8 ppm, broad singlet) .

- Triazole rings: ¹³C NMR signals at δ 145–155 ppm for triazole carbons; ¹H NMR splitting patterns (e.g., singlet for H-3 of triazole) .

- Aromatic substituents: UV-Vis absorbance maxima at 260–280 nm (π→π* transitions); ¹H NMR coupling constants (e.g., meta-substituted tolyl groups show distinct splitting) .

Advanced: How can researchers optimize reaction yields for the thioether linkage step?

Answer:

Critical parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms .

- Temperature control: Reflux conditions (70–80°C) balance reaction rate and side-product formation .

- Base strength: Mild bases (e.g., K₂CO₃) minimize hydrolysis of chloroacetamide intermediates .

Troubleshooting: - Low yields may arise from competing oxidation of thiols; use inert atmospheres (N₂/Ar) to prevent disulfide formation .

Advanced: What methodologies are recommended for evaluating this compound’s biological activity?

Answer:

- Enzyme inhibition assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays; IC₅₀ values compared to reference inhibitors (e.g., Gefitinib) .

- Cellular cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM range) .

- Molecular docking: Simulate binding to target proteins (PDB: 1M17) using AutoDock Vina; analyze hydrogen bonding with triazole and naphthamide moieties .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Answer:

- Structural comparison: Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., torsion angles in thioether linkages) .

- SAR analysis: Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance kinase inhibition ).

- Solubility adjustments: Modify formulation (e.g., DMSO/PBS mixtures) to address false negatives in cell-based assays .

Basic: What are the critical stability considerations for this compound during storage?

Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the naphthamide group .

- Hydrolysis risk: Avoid aqueous buffers at pH >8, which may cleave the acetamide bond .

- Purity validation: Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

- Triazole modifications: Introduce electron-deficient substituents (e.g., –CF₃) to enhance binding to hydrophobic enzyme pockets .

- Thioether replacements: Test selenoether or ether analogs to assess sulfur’s role in bioavailability .

- Naphthamide variations: Replace 1-naphthamide with 2-naphthamide or quinoline carboxamide to modulate logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.